molecular formula C11H13NOS B11040120 N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide

Cat. No.: B11040120
M. Wt: 207.29 g/mol
InChI Key: BTFSBWAGXHULJE-UHFFFAOYSA-N
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Description

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is a compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . This compound is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide typically involves the reaction of thiophene derivatives with appropriate alkylating agents. One common method is the condensation reaction, where thiophene is reacted with an α-methylene carbonyl compound and an α-cyano ester under basic conditions to form aminothiophene derivatives . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These methods ensure high yield and purity of the product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common, where thiophene reacts with electrophiles to form substituted thiophenes.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are employed.

    Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are used.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(Thiophen-2-YL)butyl]prop-2-ynamide is unique due to its specific substitution pattern and the presence of a prop-2-ynamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N-(1-thiophen-2-ylbutyl)prop-2-ynamide

InChI

InChI=1S/C11H13NOS/c1-3-6-9(12-11(13)4-2)10-7-5-8-14-10/h2,5,7-9H,3,6H2,1H3,(H,12,13)

InChI Key

BTFSBWAGXHULJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CS1)NC(=O)C#C

Origin of Product

United States

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